molecular formula C18H28N4O B6083839 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

Cat. No. B6083839
M. Wt: 316.4 g/mol
InChI Key: QSOLGFQTOVVMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/AKT) pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Mechanism of Action

The PKB/AKT pathway is a key signaling pathway that regulates cell survival, growth, and metabolism. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits this pathway by binding to and blocking the activity of PKB/AKT, which prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that feed tumors). In addition, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is its specificity for the PKB/AKT pathway, which makes it a promising therapeutic agent for cancer. However, its efficacy may be limited by the development of resistance in cancer cells, as well as potential toxicity and side effects in patients. In addition, further studies are needed to determine the optimal dosing and treatment schedule for N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.

Future Directions

There are several potential future directions for research on N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, including:
1. Combination therapy: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule for these therapies.
2. Biomarker development: Biomarkers are molecular indicators that can be used to predict response to therapy and monitor disease progression. Further studies are needed to identify biomarkers that can predict response to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.
3. Clinical trials: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is currently being tested in clinical trials for the treatment of various types of cancer. Further studies are needed to determine the safety and efficacy of this compound in humans.
4. Mechanism of resistance: Resistance to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can develop in cancer cells over time. Further studies are needed to understand the mechanisms of resistance and develop strategies to overcome it.
In conclusion, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is a promising therapeutic agent for the treatment of cancer. Further research is needed to determine its optimal use in combination with other cancer therapies, identify biomarkers for patient selection, and overcome the development of resistance.

Synthesis Methods

The synthesis of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide involves several steps, including the reaction of 4-methyl-5-pyrimidinecarboxylic acid with ethyl chloroacetate, followed by the reaction of the resulting ethyl 4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxylate with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting N-(2-bromoethyl)-4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxamide with 3-buten-1-amine.

Scientific Research Applications

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In vitro studies have shown that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits the growth of cancer cells by blocking the PKB/AKT pathway, which is involved in cell survival and proliferation. In vivo studies have also demonstrated that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can inhibit tumor growth and improve survival rates in animal models of cancer.

properties

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-4-10-17(23)20-14(2)16-13-19-18(21-15(16)3)22-11-8-6-5-7-9-12-22/h4,13-14H,1,5-12H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLGFQTOVVMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CC=C)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.